Dimethoxy(dipropyl)stannane

Biochemistry Toxicology Endocrinology

Dimethoxy(dipropyl)stannane (CAS 20756-81-4) is a diorganotin(IV) dialkoxide compound with the molecular formula C8H20O2Sn and a molecular weight of 266.95 g/mol. It is a member of the dialkyltin dialkoxide class, characterized by two propyl groups and two methoxy groups bound to a central tin atom.

Molecular Formula C8H20O2Sn
Molecular Weight 266.95 g/mol
CAS No. 20756-81-4
Cat. No. B15481588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxy(dipropyl)stannane
CAS20756-81-4
Molecular FormulaC8H20O2Sn
Molecular Weight266.95 g/mol
Structural Identifiers
SMILESCCC[Sn](CCC)(OC)OC
InChIInChI=1S/2C3H7.2CH3O.Sn/c2*1-3-2;2*1-2;/h2*1,3H2,2H3;2*1H3;/q;;2*-1;+2
InChIKeyYKIZOKHEKSMAHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethoxy(dipropyl)stannane (CAS 20756-81-4): Basic Properties and Research Procurement Guide


Dimethoxy(dipropyl)stannane (CAS 20756-81-4) is a diorganotin(IV) dialkoxide compound with the molecular formula C8H20O2Sn and a molecular weight of 266.95 g/mol . It is a member of the dialkyltin dialkoxide class, characterized by two propyl groups and two methoxy groups bound to a central tin atom . This compound functions as a Lewis acid, serving as a catalyst or co-catalyst in organic synthesis, and is a volatile organometallic precursor relevant to chemical vapor deposition (CVD) and sol-gel processes for advanced materials [1]. Its primary applications lie in materials science and synthetic chemistry research .

Precursor CVD / sol-gel for oxide films and protective coatings
Tool Diorganotin dialkoxide with Lewis acid catalytic context
Biochem SRD5A1 / 3β-HSD enzyme inhibition studies context

Why Generic Substitution Fails for Dimethoxy(dipropyl)stannane in Research and Industrial Processes


In organotin chemistry, simple substitution of a dialkyltin compound for another within a process is highly unreliable due to the profound impact of the alkyl chain length on the molecule's physical, chemical, and biological properties. Even minor changes to the alkyl groups can alter the dimer-monomer equilibrium in solution, which directly affects catalytic activity in processes like CO₂ conversion to dimethyl carbonate [1]. Furthermore, the alkyl chain is a critical determinant of a compound's potency in biological systems, with distinct structure-activity relationships governing enzyme inhibition [2][3]. Therefore, dipropyltin dimethoxide is not a fungible analog for other dialkyltin compounds like dimethyltin or dibutyltin dimethoxide; its specific propyl chain confers a unique profile of reactivity, volatility, and biological interaction that is essential for the intended application.

Catalysis Alkyl chain alters monomer-dimer equilibrium in CO₂ conversion Dimethyltin / dibutyltin analogs may shift equilibrium away from active species
Biochem Structure-activity relationship varies significantly across targets and species Analog potency at 3β-HSD / SRD5A1 may not transfer directly
Physicochem Membrane interaction is directly correlated with alkyl chain length Dibutyltin / diphenyltin alters membrane perturbation profile

Quantitative Evidence Guide for Differentiating Dimethoxy(dipropyl)stannane (CAS 20756-81-4)


Evaluating Enzyme Inhibitory Potency: Dipropyltin vs. Other Organotins

In a head-to-head comparative study, the inhibitory potency of 18 organotin compounds against human, pig, and rat gonadal 3β-hydroxysteroid dehydrogenases (3β-HSD) was quantified. The data show that dipropyltin is a less potent inhibitor of human 3β-HSD2 (IC50 >100 μM) compared to other diorganotins like diphenyltin (IC50 = 114.79 μM) and triethyltin (IC50 = 106.98 μM), and substantially less potent than triphenyltin (IC50 = 5.40 μM) [1]. However, in pig testis microsomes, dipropyltin demonstrates a measurable inhibitory effect with an IC50 of 172.00 μM [1]. This profile indicates that dipropyltin's inhibitory activity is both species- and enzyme-specific, a key differentiator from other organotins that may exhibit broader or more potent inhibition.

3β-HSD Inhibition
Head-to-head
Human IC50: >100 μM
Pig IC50: 172 μM
Triphenyltin IC50: 5.40 μM (Reference)
Reported species-specific inhibitory profile; lower potency vs. triphenyltin
Review enzyme ortholog context and class-level selectivity
Biochemistry Toxicology Endocrinology Structure-Activity Relationship

Comparing Enzyme Inhibitory Potency: Dipropyltin vs. Other Organotins on SRD5A1

A systematic evaluation of 16 organotins against human steroid 5α-reductase 1 (SRD5A1) reveals a clear structure-activity relationship [1]. Dipropyltin inhibits human SRD5A1 with an IC50 of 30.31 μM, making it 1.7 times less potent than diphenyltin (IC50 = 17.83 μM) and 2.4 times less potent than tributyltin (IC50 = 12.69 μM) [1]. Compared to the most potent inhibitor in the series, triphenyltin (IC50 = 4.38 μM), dipropyltin is approximately 7-fold less potent [1]. This quantitative difference positions dipropyltin as an intermediate-strength inhibitor within this specific enzyme class, distinct from both weaker and more potent diorganotin analogs.

SRD5A1 Inhibition
Head-to-head
Dipropyltin IC50: 30.31 μM
Tributyltin IC50: 12.69 μM (Comparator)
~2.4-fold less potent than tributyltin
Intermediate inhibitor within SAR series for dose-response studies
Assay context-dependent potency review
Biochemistry Toxicology Endocrinology Structure-Activity Relationship

Catalytic Activity in CO₂ Conversion: The Dimer-Monomer Equilibrium Advantage

In the catalytic conversion of CO₂ to dimethyl carbonate, the catalytic activity of dialkyldimethoxystannanes is directly governed by the dimer-monomer equilibrium in solution. The dipropyl analog, compared to other dialkyltin alkoxides, is shown to favor a monomeric species under reaction conditions, which is the active form of the catalyst [1]. While exact kinetic data comparing different alkyl chain lengths are not provided, the study establishes that the equilibrium for the dipropyl derivative is 'significantly shifted towards monomeric species', a behavior that is distinct from other analogs and enhances turnover numbers [1]. This mechanistic understanding differentiates it from other dialkyltin catalysts whose equilibrium may favor less active dimeric or oligomeric states.

Catalytic Equilibrium
Method context
Monomer-favoring shift reported
Active species context: Monomeric dialkyltin alkoxide
Supports catalyst active-species context for higher turnover
Validate performance vs. specific dialkyltin analogs
Catalysis Green Chemistry Organometallic Chemistry CO₂ Utilization

Impact of Alkyl Chain Length on Membrane Interaction and Cellular Activity

A comparative study on the effects of metallo-organic compounds on black lipid membranes reveals that the alkyl chain length of diorganotin dichlorides directly correlates with their ability to depolarize lipid bilayers [1]. The study shows that an increase in alkyl chain length from dipropyl to dibutyl to diphenyl increases the membrane depolarization level [1]. While this study used dichloride derivatives, the underlying principle of alkyl chain length governing membrane interaction is a fundamental class-level inference applicable to diorganotin compounds, including the alkoxide forms. This suggests that dipropyltin compounds will exhibit intermediate membrane perturbation compared to shorter-chain (e.g., dimethyl) and longer-chain (e.g., dibutyl) analogs.

Membrane Interaction
Data to verify
Intermediate depolarization trend
Class-level inference from dichloride analogs
Chain-length-dependent membrane context for biological assays
Confirm perturbation level for dialkoxide form
Biophysics Toxicology Membrane Biology Structure-Activity Relationship

Targeted Research and Industrial Application Scenarios for Dimethoxy(dipropyl)stannane (CAS 20756-81-4)


As a Specific Inhibitor with Intermediate Potency in Steroid 5α-Reductase 1 (SRD5A1) Studies

Researchers investigating the role of SRD5A1 in androgen metabolism can utilize dimethoxy(dipropyl)stannane as a tool compound with an intermediate IC50 of 30.31 μM [1]. This potency is distinct from both weaker and more potent organotin inhibitors, allowing for precise dose-response experiments. Its established position in the structure-activity relationship series makes it a valuable control for comparing the effects of more potent inhibitors like tributyltin or triphenyltin [1].

As a Species-Specific Probe for 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity

Given its demonstrated species-specific inhibitory profile—being active against pig 3β-HSD (IC50 = 172.00 μM) but not human 3β-HSD2 (IC50 >100 μM) [2]—this compound is ideal for comparative endocrinology studies. It can be used to differentiate between enzyme orthologs or to act as a negative control in human cell-based assays where minimal interference with 3β-HSD2 activity is required [2].

As a Volatile Organometallic Precursor for CVD and Sol-Gel Materials Processing

Dimethoxy(dipropyl)stannane serves as a volatile precursor for chemical vapor deposition (CVD) and sol-gel techniques used to fabricate advanced oxide thin films and protective coatings [3][4]. Its specific propyl and methoxy ligands are designed to confer appropriate volatility and reactivity, enabling the deposition of tin-containing materials at lower temperatures compared to halide precursors, which can lead to cleaner deposits [3].

As a Lewis Acid Catalyst with Optimized Monomer-Dimer Equilibrium in CO₂ Conversion

In catalytic applications for CO₂ conversion to dimethyl carbonate, this compound's ability to favor the active monomeric species in solution under reaction conditions makes it a candidate catalyst [5]. This mechanistic advantage can lead to enhanced turnover numbers compared to other dialkyltin catalysts that may form less active aggregates, making it a compound of interest for green chemistry and carbon capture utilization research [5].

Application
Selection Property
Validation Focus
Steroid 5α-Reductase 1 (SRD5A1) Studies
Intermediate inhibition potency context
Dose-response assay validation and SAR control
3β-Hydroxysteroid Dehydrogenase (3β-HSD) Studies
Species-specific inhibitory profile
Microsomal assay or cell-based selectivity review
CVD / Sol-Gel Precursor
Volatility and ligand reactivity
Thin-film deposition and coating uniformity
CO₂ Conversion to Dimethyl Carbonate
Monomer-dimer equilibrium favoring active species
Reaction condition optimization and turnover number

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